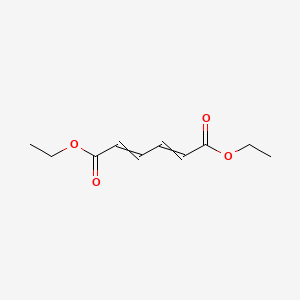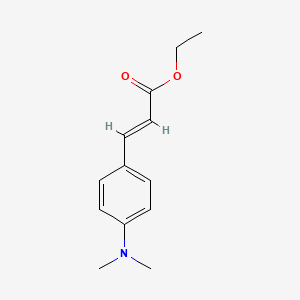
Pigment Red 48:4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Red 48:4 involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid using sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to form the pigment. The final product is obtained by treating the coupled product with manganese chloride to form the manganese salt .
Industrial Production Methods
In industrial settings, the production of Pigment Red 48:4 follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and stirring rates to ensure high yield and quality. The pigment is then filtered, washed, and dried to obtain the final product .
化学反応の分析
Types of Reactions
Pigment Red 48:4 undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic medium.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Derivatives with modified functional groups.
科学的研究の応用
Pigment Red 48:4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard pigment in various analytical techniques and studies involving azo compounds.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxicity.
Industry: Widely used in the production of industrial paints, powder coatings, decorative solvent-based paints, water-based coatings, textile printing, plastics, and inks .
作用機序
The primary mechanism of action of Pigment Red 48:4 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic red color. The molecular structure, particularly the azo bond and the presence of the manganese ion, plays a crucial role in its stability and color properties. The pigment interacts with light through selective absorption and scattering, which is influenced by its particle size and crystal structure .
類似化合物との比較
Pigment Red 48:4 can be compared with other similar azo pigments such as Pigment Red 48:1 and Pigment Red 48:2. These pigments share similar synthetic routes and applications but differ in their specific chemical structures and properties. For instance, Pigment Red 48:1 and Pigment Red 48:2 have different metal ions and substituents, leading to variations in their color shades, lightfastness, and solvent resistance .
List of Similar Compounds
- Pigment Red 48:1
- Pigment Red 48:2
- Pigment Red 49:1
- Pigment Red 49:2
Pigment Red 48:4 stands out due to its unique combination of a manganese ion and specific substituents, which contribute to its distinct bluish-red shade and superior properties in various applications.
特性
CAS番号 |
1325-12-8 |
|---|---|
分子式 |
C10H8O2S |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







